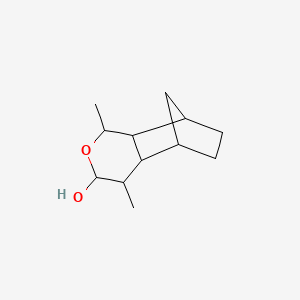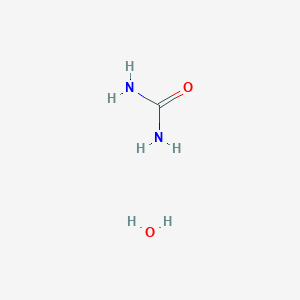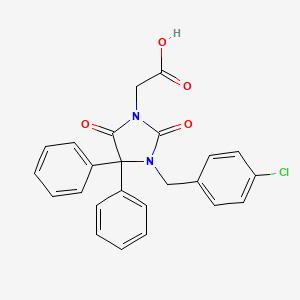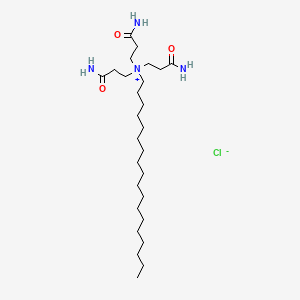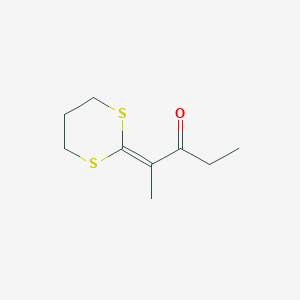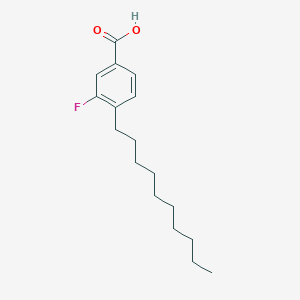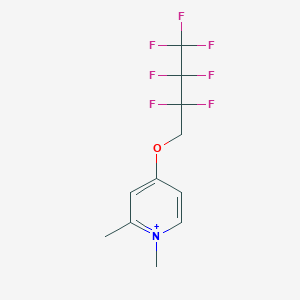
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium typically involves the reaction of 1,2-dimethylpyridine with 2,2,3,3,4,4,4-heptafluorobutanol under specific conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Employed in the production of specialty polymers and coatings due to its hydrophobic nature.
Wirkmechanismus
The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to effective inhibition or activation of the target pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
Uniqueness
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-1,2-dimethylpyridin-1-ium stands out due to its unique combination of a pyridinium core and a heptafluorobutoxy group. This structure imparts distinct chemical properties, such as high hydrophobicity and chemical stability, making it more versatile in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
140160-19-6 |
|---|---|
Molekularformel |
C11H11F7NO+ |
Molekulargewicht |
306.20 g/mol |
IUPAC-Name |
4-(2,2,3,3,4,4,4-heptafluorobutoxy)-1,2-dimethylpyridin-1-ium |
InChI |
InChI=1S/C11H11F7NO/c1-7-5-8(3-4-19(7)2)20-6-9(12,13)10(14,15)11(16,17)18/h3-5H,6H2,1-2H3/q+1 |
InChI-Schlüssel |
UMCBPDSMHKKJON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C=CC(=C1)OCC(C(C(F)(F)F)(F)F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
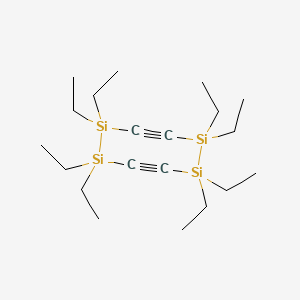
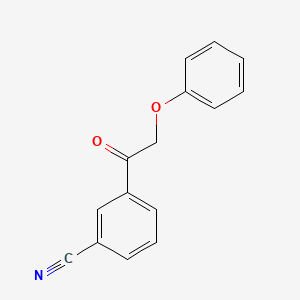
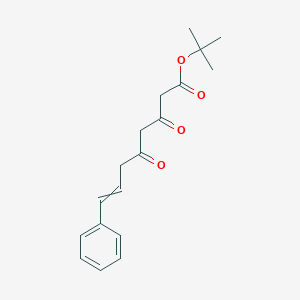
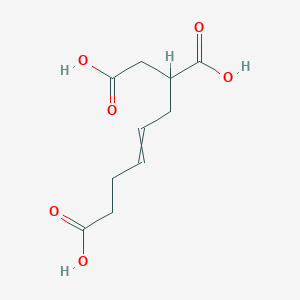
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
